Betamethasone 9,11-Epoxide 17-Propionate
説明
Betamethasone 9,11-Epoxide 17-Propionate is a synthetic glucocorticoid compound with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a well-known corticosteroid used in various medical applications. The compound is characterized by its unique molecular structure, which includes an epoxide group at the 9,11 position and a propionate ester at the 17 position .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 9,11-Epoxide 17-Propionate involves multiple steps, starting from betamethasone. The key steps include the formation of the epoxide group at the 9,11 position and the esterification of the 17-hydroxyl group with propionic acid. Typical reagents used in these reactions include oxidizing agents for epoxidation and acid anhydrides or chlorides for esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
化学反応の分析
Types of Reactions: Betamethasone 9,11-Epoxide 17-Propionate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The propionate ester can be substituted with other ester groups under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic catalysts are employed for ester substitution reactions.
Major Products Formed: The major products formed from these reactions include various epoxide derivatives, reduced forms of the compound, and different ester-substituted derivatives .
科学的研究の応用
Betamethasone 9,11-Epoxide 17-Propionate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying the reactivity of epoxide groups.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Utilized in the development of topical formulations for treating inflammatory skin conditions.
Industry: Applied in the formulation of pharmaceutical products and as an intermediate in the synthesis of other corticosteroids
作用機序
The mechanism of action of Betamethasone 9,11-Epoxide 17-Propionate involves binding to glucocorticoid receptors, leading to the inhibition of inflammatory transcription factors such as NF-Kappa B. This results in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory genes like interleukin-10. Additionally, the compound inhibits phospholipase A2, reducing the formation of arachidonic acid derivatives .
類似化合物との比較
Betamethasone: A parent compound with similar anti-inflammatory properties but lacking the epoxide and propionate groups.
Betamethasone Dipropionate: Contains two propionate esters and is used in topical formulations.
Betamethasone Valerate: Another ester derivative used in dermatological applications .
Uniqueness: Betamethasone 9,11-Epoxide 17-Propionate is unique due to its epoxide group at the 9,11 position, which imparts distinct chemical reactivity and potentially different pharmacological properties compared to other betamethasone derivatives .
生物活性
Betamethasone 9,11-Epoxide 17-Propionate is a synthetic glucocorticoid derivative known for its potent anti-inflammatory and immunosuppressive properties. This compound, with the CAS number 79578-39-5, is a derivative of betamethasone, which has been extensively studied for its biological activities and therapeutic applications. The focus of this article is to explore the biological activity of this compound through various research findings, case studies, and data tables.
Betamethasone exerts its effects primarily through the modulation of gene expression via the glucocorticoid receptor (GR). Upon binding to GR, it translocates to the nucleus and influences the transcription of various genes involved in inflammation and immune response. Key mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : Betamethasone reduces the expression of cytokines such as IL-1, IL-6, and TNF-alpha.
- Decreased Immune Cell Activation : It inhibits the activation and proliferation of T-cells and other immune cells.
- Stabilization of Lysosomal Membranes : This action reduces the release of proteolytic enzymes that contribute to inflammation .
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory effects in various models:
- Topical Applications : In dermatological formulations, it shows enhanced skin permeability and local bioavailability, making it effective for treating conditions like psoriasis and atopic dermatitis .
- Systemic Effects : In systemic administration, it helps in managing autoimmune diseases by reducing systemic inflammation .
Immunosuppressive Activity
The compound's immunosuppressive properties are particularly relevant in transplant medicine and autoimmune disorders:
- Reduction of Graft Rejection : Studies indicate that betamethasone can reduce the incidence of graft-versus-host disease (GVHD) in transplant patients .
- Management of Autoimmune Conditions : It is used in conditions such as rheumatoid arthritis and lupus erythematosus due to its ability to dampen immune responses .
Case Study 1: Efficacy in Psoriasis Treatment
A clinical trial involving patients with moderate to severe psoriasis treated with topical betamethasone formulations showed a significant reduction in psoriatic plaques compared to placebo. The study highlighted that formulations containing this compound resulted in faster resolution of lesions due to improved skin penetration and reduced side effects associated with systemic corticosteroids.
Case Study 2: Management of Inflammatory Bowel Disease (IBD)
In a cohort study assessing the use of betamethasone in patients with IBD, results indicated that patients receiving betamethasone experienced fewer flare-ups and required lower doses of other immunosuppressants. The study concluded that this compound could serve as an effective adjunct therapy in managing IBD symptoms.
Data Tables
Property | Value |
---|---|
CAS Number | 79578-39-5 |
Molecular Formula | C25H32O6 |
Molecular Weight | 428.52 g/mol |
Purity | >95% (HPLC) |
Storage Temperature | -20°C |
Biological Activity | Description |
---|---|
Anti-inflammatory | Reduces cytokine production |
Immunosuppressive | Diminishes T-cell activation |
Topical Efficacy | Enhances skin absorption |
特性
IUPAC Name |
[(1S,2S,10S,11S,13S,14R,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-5-21(29)31-24(19(28)13-26)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)25(17)20(30-25)12-23(18,24)4/h8-9,11,14,17-18,20,26H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,20-,22-,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIYYIHMUGARAL-QYIVYLGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628432 | |
Record name | (9beta,11beta,16beta)-21-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79578-39-5 | |
Record name | Betamethasone 9,11-epoxide 17-propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079578395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9beta,11beta,16beta)-21-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETAMETHASONE 9,11-EPOXIDE 17-PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C7YPX71FQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。